1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

Catalog No.
S1909767
CAS No.
336817-91-5
M.F
C17H22BrNO4
M. Wt
384.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic ac...

CAS Number

336817-91-5

Product Name

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid

IUPAC Name

2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H22BrNO4

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

VQWRXYZZPMLJRL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O
  • Peptide Synthesis

    The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a precursor for the synthesis of peptides containing a proline residue with a 4-bromobenzyl side chain. Proline is a common amino acid found in proteins, and the 4-bromobenzyl group can serve as a useful handle for further chemical modifications ().

  • Medicinal Chemistry

    The incorporation of a halogen atom (bromine) into the molecule provides a site for potential attachment of other functional groups, which could be useful in the development of new drugs. Many drugs target specific protein-protein interactions, and modifications to the proline ring can sometimes impact these interactions ().

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its empirical formula is C₁₇H₂₂BrNO₄, and it has a molecular weight of approximately 372.27 g/mol. The compound is primarily utilized in medicinal chemistry and organic synthesis due to its unique structural features, which allow for various functionalizations and applications in drug development .

  • Nucleophilic Substitution: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions, making it a suitable precursor for further modifications.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, facilitating subsequent coupling reactions with other carboxylic acids or amines.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which are useful intermediates in organic synthesis.

The synthesis of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.
  • Bromination: The introduction of the bromobenzyl group can be achieved via electrophilic bromination of the appropriate benzyl precursor.
  • Boc Protection: The amine functionality is protected using tert-butyloxycarbonyl chloride in the presence of a base to yield the final compound.

These steps can vary based on specific laboratory protocols and available reagents .

1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
  • Organic Synthesis: The compound is valuable for creating more complex molecules through functionalization reactions.
  • Research Studies: It is used in academic research to study structure-activity relationships in drug design.

Interaction studies involving 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid focus on its reactivity with biological targets and other chemical entities. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Metabolic Stability Tests: Understanding how the compound is metabolized in biological systems, which is crucial for drug development.

Such studies are essential for determining the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Boc-2-(phenyl)-2-pyrrolidinecarboxylic acidPhenyl group instead of bromobenzylPotentially different biological activity
Boc-DL-prolineSimple proline structureCommonly used as a building block in peptide synthesis
1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acidChlorobenzyl substitutionDifferent halogen may affect reactivity and selectivity

These compounds highlight the uniqueness of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid due to its specific brominated substituent, which may influence its chemical reactivity and biological properties compared to others.

XLogP3

3.7

Dates

Modify: 2023-08-16

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